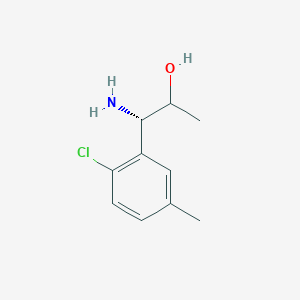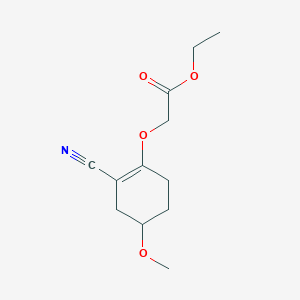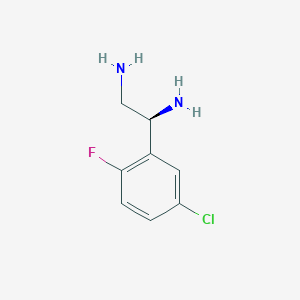
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group, a chlorinated aromatic ring, and a secondary alcohol, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the chlorination of a methyl-substituted aromatic compound.
Amination: The chlorinated aromatic compound undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the secondary alcohol.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Pharmaceuticals: (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is used as an intermediate in the synthesis of various drugs.
Catalysis: It serves as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Protein Interaction: Research focuses on its interaction with proteins and its effects on biological pathways.
Medicine
Drug Development: It is a key intermediate in the development of new therapeutic agents.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Its derivatives are explored for use in advanced materials.
Mécanisme D'action
The mechanism by which (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with similar but distinct biological activities.
1-Amino-1-(2-chlorophenyl)propan-2-OL: Lacks the methyl group, leading to different reactivity and applications.
1-Amino-1-(2-chloro-5-methylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
Chirality: The (1S) configuration provides specific interactions with biological targets, making it unique in its activity.
Functional Groups: The combination of amino, chlorinated aromatic, and secondary alcohol groups offers diverse reactivity and applications.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
Clé InChI |
AUZGPVSYVKNCBJ-OMNKOJBGSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)Cl)[C@@H](C(C)O)N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)



![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)

![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)



